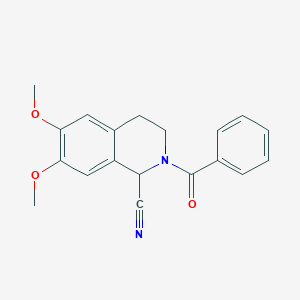
6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 322.4 g/mol
- CAS Number : 1745-07-9
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the tetrahydroisoquinoline core followed by the introduction of methoxy and carbonyl groups.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various derivatives of tetrahydroisoquinoline compounds, including 6,7-Dimethoxy derivatives. Notably, a study reported that certain derivatives exhibited significant activity against K562 cell lines in vitro. The IC50 values for selected compounds were found to be as low as 0.65 μM, indicating potent anticancer properties compared to standard chemotherapeutic agents like verapamil .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 6e | 0.66 | Comparable to verapamil |
| 6h | 0.65 | Comparable to verapamil |
| 7c | 0.96 | Comparable to verapamil |
The mechanism by which these compounds exert their anticancer effects is primarily through the modulation of multidrug resistance (MDR) pathways in cancer cells. By inhibiting P-glycoprotein activity, these compounds can enhance the efficacy of conventional chemotherapeutics and potentially overcome resistance in cancer treatment .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. Preliminary findings suggest that these compounds may have a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Study on Cytotoxicity
In a comparative study involving various tetrahydroisoquinoline derivatives, researchers synthesized multiple analogs and tested their cytotoxicity against different cancer cell lines. The findings indicated that structural modifications significantly influenced biological activity. For example, the introduction of specific substituents at the 2-position enhanced cytotoxic effects while maintaining low toxicity to normal cells .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that tetrahydroisoquinoline derivatives exhibit favorable absorption and distribution characteristics in vivo. Toxicological assessments revealed that while some derivatives showed promising anticancer activities, they also posed risks for toxicity at higher concentrations. Thus, dose optimization is crucial for therapeutic applications .
科学研究应用
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, 6,7-dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile has been studied for its ability to inhibit the proliferation of cancer cells. A study demonstrated that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. In vitro studies revealed that it could reduce reactive oxygen species (ROS) levels in neuronal cultures . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Organic Synthesis Applications
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various coupling reactions to form new carbon-carbon bonds. For example, it has been successfully incorporated into multi-step synthetic pathways to produce novel isoquinoline derivatives with enhanced biological activity .
Reagent in Chemical Reactions
The compound can act as a reagent in phenyl-carbonyl coupling reactions. Research indicates that it can facilitate the formation of carbon-carbon bonds under mild conditions, making it a valuable tool for chemists seeking to synthesize complex organic frameworks efficiently .
Material Science Applications
Photonic Materials
Recent studies have explored the use of this compound in the development of photonic materials. Its unique optical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy presents opportunities for enhancing the efficiency of solar cells .
Polymerization Initiators
The compound has also been investigated as a potential photoinitiator in polymer chemistry. Its effectiveness in initiating polymerization reactions under UV light makes it a candidate for use in creating advanced polymeric materials with tailored properties .
Data Table: Summary of Applications
属性
IUPAC Name |
2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-10-14-8-9-21(19(22)13-6-4-3-5-7-13)16(12-20)15(14)11-18(17)24-2/h3-7,10-11,16H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUZEIPCMWBNCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













